Benzoic acid, 4-(cyclopropylamino)-
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Overview
Description
Benzoic acid, 4-(cyclopropylamino)- is an organic compound characterized by a benzoic acid core substituted with a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-(cyclopropylamino)- typically involves the reaction of 4-aminobenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of Benzoic acid, 4-(cyclopropylamino)- may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-(cyclopropylamino)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Benzoic acid, 4-(cyclopropylamino)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(cyclopropylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may enhance binding affinity and specificity, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Aminobenzoic acid: Lacks the cyclopropylamino group, resulting in different chemical and biological properties.
Cyclopropylamine: A simpler structure without the benzoic acid core, used in various chemical syntheses.
Benzoic acid derivatives: Various substituted benzoic acids with different functional groups.
Uniqueness: Benzoic acid, 4-(cyclopropylamino)- is unique due to the presence of both the cyclopropylamino group and the benzoic acid core, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(cyclopropylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2,(H,12,13) |
InChI Key |
NLCFKMIPCXOGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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